Benzamide-carbonyl-13C is a stable isotopic compound characterized by the presence of the carbon-13 isotope at the carbonyl position of the benzamide structure. Its molecular formula is C₇H₇¹³CONH₂, and it has a molecular weight of 122.15 g/mol. This compound is particularly valuable in nuclear magnetic resonance (NMR) spectroscopy, where the carbon-13 isotope enhances the resolution and accuracy of structural and dynamic studies in various chemical and biological contexts .
Reaction Type | Common Reagents | Typical Conditions |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Varies by reagent |
Reduction | Lithium aluminum hydride, Sodium borohydride | Anhydrous conditions |
Substitution | Alkyl halides, Acyl chlorides | Base-catalyzed conditions |
Benzamide-carbonyl-13C exhibits significant biological activity, particularly in metabolic studies. Its isotopic labeling allows researchers to trace metabolic pathways and investigate enzyme mechanisms with high precision. The compound's unique properties enable it to interact with various biological targets, including enzymes and receptors, facilitating detailed studies on their structure and function .
The synthesis of benzamide-carbonyl-13C typically involves the direct condensation of benzoic acid (specifically carbon-13 labeled benzoic acid) with ammonia or amines. One efficient method utilizes Lewis acidic ionic liquids immobilized on diatomaceous earth under ultrasonic irradiation, which enhances reaction rates and yields. In industrial settings, similar condensation reactions are scaled up to ensure high purity and yield through optimized temperature and pressure conditions .
Benzamide-carbonyl-13C is utilized in various scientific fields due to its isotopic labeling:
The interaction studies involving benzamide-carbonyl-13C focus on its role as a tracer in NMR spectroscopy. The distinct signal provided by the carbon-13 isotope allows researchers to observe molecular interactions with high specificity. This capability is crucial for understanding how different compounds interact within biological systems, paving the way for advancements in drug design and metabolic engineering .
Benzamide-carbonyl-13C can be compared with several similar compounds, highlighting its unique features:
Compound Name | Description | Unique Features |
---|---|---|
Benzamide | Non-labeled version of benzamide-carbonyl-13C | Lacks isotopic labeling; used widely in organic chemistry |
Benzoic Acid-carbonyl-13C | Carbon-13 labeled benzoic acid | Different functional group; used for similar applications |
4-Methoxybenzoic Acid-carbonyl-13C | A derivative with a methoxy group | Provides specificity for certain studies |
Benzamide-carbonyl-13C stands out due to its specific labeling at the carbonyl carbon, which offers distinct advantages in NMR spectroscopy. This unique feature allows for precise studies of molecular interactions and dynamics, making it an invaluable tool across various scientific disciplines .
Irritant;Health Hazard